molecular formula C20H14N4O2 B5619899 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE

5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE

Cat. No.: B5619899
M. Wt: 342.3 g/mol
InChI Key: RAMMUJYXXZIHEB-UHFFFAOYSA-N
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Description

5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple aromatic rings and nitrogen atoms, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the formyl group and the pyridinium moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The pyridinium ring can be reduced to a pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 5-CARBOXY-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE.

    Reduction: this compound with a reduced pyridine ring.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-FORMYL-1-PHENYL-4-[4-(4-PYRIDYL)-1-PYRIDINIUMYL]-1H-IMIDAZOL-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-formyl-1-phenyl-4-(4-pyridin-4-ylpyridin-1-ium-1-yl)imidazol-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-14-18-19(22-20(26)24(18)17-4-2-1-3-5-17)23-12-8-16(9-13-23)15-6-10-21-11-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMUJYXXZIHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2[O-])[N+]3=CC=C(C=C3)C4=CC=NC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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